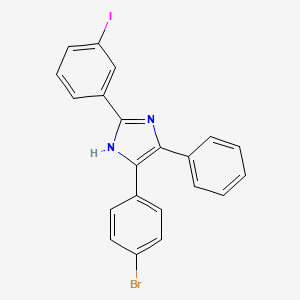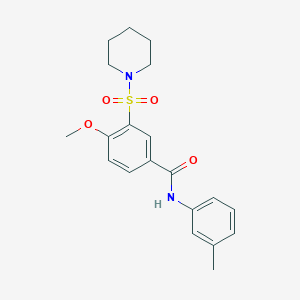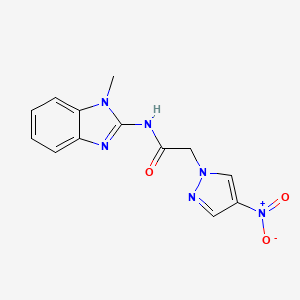![molecular formula C17H12N4O3S2 B4846697 N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B4846697.png)
N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
概要
説明
N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a quinoline core linked to a benzothiazole moiety, with a sulfamoyl group and a carboxamide functionality, making it a versatile molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and benzothiazole precursors. One common method involves the use of palladium-catalyzed C-H arylation reactions to introduce the necessary aryl groups onto the benzothiazole scaffold . This is followed by a transamidation reaction to form the carboxamide linkage . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate, along with ligands like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to replace certain substituents on the benzothiazole or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve the use of inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols
科学的研究の応用
N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzothiazole and quinoline rings can engage in π-π stacking interactions with aromatic residues . These interactions can inhibit the activity of enzymes, such as kinases, thereby modulating cell signaling pathways and exerting therapeutic effects .
類似化合物との比較
Similar Compounds
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound features a similar quinoline-carboxamide structure but with a benzodioxole moiety instead of a benzothiazole.
Benzofuran derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, such as anti-cancer and antimicrobial properties.
Uniqueness
N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide is unique due to the presence of the sulfamoyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. Additionally, the combination of the benzothiazole and quinoline rings provides a versatile scaffold for further functionalization and optimization of its biological activities.
特性
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c18-26(23,24)11-6-8-13-15(9-11)25-17(20-13)21-16(22)14-7-5-10-3-1-2-4-12(10)19-14/h1-9H,(H2,18,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPWZSOAMZHENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[(2-ethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4846625.png)
![1-{[5-(2-furyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-4-methyldecahydroquinoline](/img/structure/B4846638.png)


![[(4-Bromo-3-ethoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B4846659.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4846663.png)
![N-(2,3-dimethylphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarboxamide](/img/structure/B4846669.png)
![2-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4846680.png)
![4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4846685.png)
![N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4846686.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846689.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)
